molecular formula C21H23ClN4O B11569181 2-Chloro-N-(1-methyl-2-piperidin-1-ylmethyl-1H-benzoimidazol-5-yl)-benzamide

2-Chloro-N-(1-methyl-2-piperidin-1-ylmethyl-1H-benzoimidazol-5-yl)-benzamide

Cat. No.: B11569181
M. Wt: 382.9 g/mol
InChI Key: NKNZOUPSBBNCQV-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-methyl-2-piperidin-1-ylmethyl-1H-benzoimidazol-5-yl)-benzamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-methyl-2-piperidin-1-ylmethyl-1H-benzoimidazol-5-yl)-benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of the piperidine moiety: This step might involve the alkylation of the benzimidazole core with a piperidine derivative.

    Amidation: The final step could involve the formation of the amide bond through the reaction of the chlorinated intermediate with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions could target the benzimidazole ring or the amide group.

    Substitution: The chlorine atom in the compound makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while substitution could replace the chlorine atom with another functional group.

Scientific Research Applications

2-Chloro-N-(1-methyl-2-piperidin-1-ylmethyl-1H-benzoimidazol-5-yl)-benzamide could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound is being studied as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(1-methyl-2-piperidin-1-ylmethyl-1H-benzoimidazol-5-yl)-benzamide: can be compared with other benzimidazole derivatives or piperidine-containing compounds.

    Benzimidazole derivatives: Known for their diverse biological activities, including antiviral, antifungal, and anticancer properties.

    Piperidine-containing compounds: Often studied for their effects on the central nervous system and as potential treatments for neurological disorders.

Uniqueness

The unique combination of the benzimidazole core with the piperidine moiety and the specific substitution pattern (chlorine and amide groups) might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H23ClN4O

Molecular Weight

382.9 g/mol

IUPAC Name

2-chloro-N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]benzamide

InChI

InChI=1S/C21H23ClN4O/c1-25-19-10-9-15(23-21(27)16-7-3-4-8-17(16)22)13-18(19)24-20(25)14-26-11-5-2-6-12-26/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,23,27)

InChI Key

NKNZOUPSBBNCQV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)N=C1CN4CCCCC4

Origin of Product

United States

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